N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
CAS No.: 946305-43-7
VCID: VC8329492
Molecular Formula: C21H21N3O3S
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide - 946305-43-7](/images/structure/VC8329492.png)
Description |
SynthesisThe synthesis of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves the following steps:
The reaction conditions and specific reagents used can significantly influence the yield and purity of the final product. Antimicrobial ActivityResearch has shown that thiazole derivatives exhibit promising antimicrobial properties. Studies have evaluated N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The results indicate that compounds containing thiazole rings often demonstrate enhanced antimicrobial efficacy due to their ability to disrupt microbial cell function. Anticancer ActivityThe anticancer potential of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide has also been investigated. In vitro studies using various cancer cell lines have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The mechanism of action may involve inhibition of specific enzymes or pathways critical for cancer cell survival. Molecular Docking StudiesMolecular docking studies have been conducted to understand the binding affinity of N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide to various biological targets. These studies suggest that the compound can effectively bind to active sites of proteins involved in cancer progression and microbial resistance. |
---|---|
CAS No. | 946305-43-7 |
Product Name | N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide |
Molecular Formula | C21H21N3O3S |
Molecular Weight | 395.5 g/mol |
IUPAC Name | N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Standard InChI | InChI=1S/C21H21N3O3S/c1-13-4-9-18(14(2)10-13)23-19(25)11-16-12-28-21(22-16)24-20(26)15-5-7-17(27-3)8-6-15/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26) |
Standard InChIKey | RUEGOIRLXFUEIT-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)C |
Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)C |
PubChem Compound | 26841924 |
Last Modified | Aug 20 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume